molecular formula C14H13F2N3OS2 B11188929 N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11188929
M. Wt: 341.4 g/mol
InChI Key: QAPJHACDCNIGOS-UHFFFAOYSA-N
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Description

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclobutanecarboxamide group, and a difluorobenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Difluorobenzylthio Group: The thiadiazole intermediate is then reacted with 2,5-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the difluorobenzylthio group.

    Cyclobutanecarboxamide Formation: Finally, the compound is reacted with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the thioether linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
  • N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Uniqueness

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H13F2N3OS2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

InChI

InChI=1S/C14H13F2N3OS2/c15-10-4-5-11(16)9(6-10)7-21-14-19-18-13(22-14)17-12(20)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,17,18,20)

InChI Key

QAPJHACDCNIGOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=C(C=CC(=C3)F)F

Origin of Product

United States

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